3-bromo-N-(diphenylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(diphenylmethyl)propanamide is an organic compound with the molecular formula C16H16BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom and a diphenylmethyl group attached to the propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(diphenylmethyl)propanamide typically involves the bromination of N-(diphenylmethyl)propanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(diphenylmethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted amides.
Reduction: Formation of N-(diphenylmethyl)propanamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-bromo-N-(diphenylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the diphenylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(diphenylmethyl)propanamide
- 3-iodo-N-(diphenylmethyl)propanamide
- N-(diphenylmethyl)propanamide
Uniqueness
3-bromo-N-(diphenylmethyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atom enhances its ability to participate in substitution and other chemical reactions, making it a valuable compound in various applications .
Properties
CAS No. |
61071-76-9 |
---|---|
Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-benzhydryl-3-bromopropanamide |
InChI |
InChI=1S/C16H16BrNO/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,19) |
InChI Key |
AFWGDILNCLEZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.